Bezafibrate Methyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,19(24)25-3)26-17-10-4-14(5-11-17)12-13-22-18(23)15-6-8-16(21)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYYGGKDZBRIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of Bezafibrate Methyl Ester and Its Analogues
Methodologies for the Chemical Synthesis of Bezafibrate (B1666932) Methyl Ester
The synthesis of bezafibrate methyl ester primarily involves the esterification of its carboxylic acid precursor, bezafibrate.
Esterification Reactions for Carboxylic Acid Precursors
The direct esterification of bezafibrate is a common and straightforward method for synthesizing this compound. This transformation can be achieved using various standard esterification protocols. A typical laboratory-scale synthesis involves reacting bezafibrate with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride. acs.org Another approach involves the use of diazomethane (B1218177) for the derivatization of carboxylic acids into their methyl esters. researchgate.net
A general synthesis route to bezafibrate itself starts from 4-chlorobenzoyl chloride and tyramine, which are reacted to form N-(4-chlorobenzoyl)-tyramine. This intermediate is then condensed with acetone (B3395972) and chloroform (B151607) in the presence of a phase transfer catalyst to yield bezafibrate. researchgate.net Subsequent esterification provides the methyl ester. An alternative multi-step synthesis involves reacting p-hydroxybenzene ethylamine (B1201723) hydrochloride with p-chlorobenzene formyl halide, followed by hydrolysis and condensation steps to obtain bezafibrate. google.com
Stereoselective Synthesis Approaches for this compound
While bezafibrate itself is not chiral, the introduction of chiral centers into its analogues has been a subject of interest. Stereoselective synthesis methods are crucial for preparing specific stereoisomers of drug molecules, as different enantiomers or diastereomers can exhibit varied pharmacological properties. mit.edu For analogues of this compound that may contain stereocenters, stereoselective synthetic strategies would be employed. These can include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. For instance, the Kulinkovich hydroxycyclopropanation can be used to create stereocenters with good diastereoselectivity in the synthesis of related ketone structures. rsc.org While specific stereoselective syntheses targeting this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis would be applicable to its chiral derivatives. acs.orgrsc.org
Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Investigations
To explore and enhance the pharmacological activity of bezafibrate, numerous derivatives have been designed and synthesized. These modifications often target different parts of the bezafibrate scaffold to investigate structure-activity relationships (SAR).
Researchers have synthesized various ester prodrugs of bezafibrate to improve its lipophilicity and subsequent oral activity. researchgate.net The synthesis of novel derivatives often involves combining the fibrate scaffold with other pharmacophores. For example, fibrate-based analogues incorporating stilbene (B7821643) and chalcone (B49325) moieties have been created to introduce additional beneficial properties. researchgate.net Similarly, the synthesis of acyl- and alkyl-phenoxyacetic methyl esters derived from fibrates has been explored to evaluate their biological effects. researchgate.netresearchgate.net The modification of the linker between the phenoxy and amide groups, as well as substitutions on the aromatic rings, are common strategies to modulate activity. semanticscholar.org
The following table summarizes some examples of synthesized bezafibrate derivatives and the rationale behind their design:
| Derivative Type | Synthetic Modification | Purpose of Derivatization | Reference |
| Ester Prodrugs | Esterification with various alcohols | Enhance lipophilicity and oral bioavailability | researchgate.net |
| Fibrate-Stilbene Hybrids | Combination of clofibric acid skeleton with stilbene | Improve pharmacological activity and introduce antioxidant properties | researchgate.net |
| Acyl/Alkyl-Phenoxyacetic Methyl Esters | Modification of the side chain attached to the phenoxy group | Evaluate the bioisosteric effect on biological activity | researchgate.netresearchgate.net |
| Ureido-Fibrates | Replacement of the amide linkage with a urea (B33335) group | Increase potency and selectivity for PPARα | acs.org |
| Pyrrole-based Analogues | Introduction of a pyrrole (B145914) carboxamide moiety | Explore novel scaffolds with potential lipid-lowering effects | semanticscholar.org |
Optimization of Reaction Pathways and Yields in this compound Production
In a different synthetic approach for bezafibrate, the use of stabilized p-hydroxybenzene ethylamine hydrochloride and p-chlorobenzene formyl halide as starting materials has been described. google.com This method, while having a reported total yield of 48.1%, is noted for its low cost, mild reaction conditions, and suitability for industrial production. google.com
The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a key aspect of improving yields. For instance, in related esterification reactions, factorial design experiments have been used to systematically optimize parameters and significantly increase conversion rates. rsc.org Similarly, in photocatalytic reactions for creating related compounds, careful optimization of the photocatalyst, base, and solvent system has been shown to lead to high product yields. nih.gov These principles of reaction optimization are directly applicable to the synthesis of this compound.
Chromatographic and Spectroscopic Approaches for Purity and Identity Confirmation in Research Synthesis
The confirmation of purity and identity of synthesized this compound is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose. ijpsjournal.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. A patent for a synthesis method of bezafibrate reports using HPLC to confirm a purity of 99.5%. google.com For the analysis of bezafibrate in biological samples, LC-tandem mass spectrometry (LC-MS/MS) methods have been developed, which involve chromatographic separation on a C18 column. oatext.com These methods can be adapted for the purity analysis of the methyl ester.
Gas Chromatography (GC): For volatile or derivatized compounds, GC coupled with mass spectrometry (GC-MS) is a powerful analytical technique. ijpsjournal.com For the analysis of related fibrates and their degradation products, GC is often used, sometimes requiring derivatization to increase the volatility of the analytes. researchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the synthesized bezafibrate and its methyl ester by identifying the characteristic chemical shifts and splitting patterns of the protons in the molecule. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a common ionization technique. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. researchgate.net The PubChem database lists detailed mass spectral data for this compound, including precursor m/z and fragmentation peaks. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group and the amide group.
The following table provides an overview of the analytical data for this compound:
| Property | Value/Description | Reference |
| Molecular Formula | C₂₀H₂₂ClNO₄ | nih.govlgcstandards.com |
| Molecular Weight | 375.85 g/mol | lgcstandards.com |
| IUPAC Name | methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | nih.gov |
| ¹H NMR | Used for structural confirmation | researchgate.net |
| Mass Spectrometry (ESI-MS/MS) | Precursor [M+H]⁺ m/z: 376.131 | nih.gov |
Prodrug Design Principles and in Vitro Bioconversion Studies of Bezafibrate Methyl Ester
Rationale for Bezafibrate (B1666932) Ester Prodrug Development in Pre-clinical Settings
In the case of bezafibrate, a fibric acid derivative, esterification to form prodrugs like Bezafibrate Methyl Ester represents a "lipidization" strategy. nih.gov This chemical modification is designed to increase the lipophilicity of the parent molecule. nih.govresearchgate.net Enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better absorption from the gastrointestinal tract. wuxiapptec.com In preclinical studies, a series of bezafibrate ester prodrugs were synthesized and evaluated, with findings indicating that several of the ester forms were more lipophilic than the parent bezafibrate compound. nih.govresearchgate.net This approach aims to modify the drug's characteristics to improve its delivery and absorption, with the ester linkage designed to be cleaved in the body to release the active bezafibrate. mdpi.comnih.gov
Enzymatic Hydrolysis Kinetics of this compound in Simulated Biological Matrices (e.g., plasma, liver microsomes)
The efficacy of a prodrug strategy hinges on its efficient conversion to the active parent drug within the body. For ester prodrugs, this bioconversion is typically mediated by enzymes. mdpi.com In vitro studies using simulated biological matrices are crucial for characterizing the rate and extent of this conversion. The hydrolysis of ester prodrugs is often investigated in preparations of liver microsomes and plasma, as these are primary sites of metabolic activity. nih.govscience.gov
Studies on a series of aliphatic ester prodrugs, including the methyl ester, demonstrated that conversion to the parent acid occurs readily in liver microsomal preparations from preclinical species and humans. nih.gov The rate of this hydrolysis is a key factor; the bioconversion in the central nervous system (CNS), for instance, must be sufficiently rapid to achieve therapeutic levels before the prodrug is cleared, while peripheral bioconversion should be slow enough to prevent premature breakdown. nih.gov For some ester prodrugs, hydrolysis in the liver is the predominant pathway, with little to no conversion occurring in the blood or intestinal extracts of various species. nih.gov
The absolute rate of formation of the parent compound from various esters, including this compound, has been shown to follow a specific rank order, with methyl and ethyl esters generally being hydrolyzed at a faster rate than isopropyl esters. nih.gov
The cleavage of the ester bond in prodrugs like this compound is catalyzed by a class of enzymes known as esterases. researchgate.net Carboxylesterases (CES) are major esterases, widely distributed in the body, particularly in the liver and gastrointestinal tract, that are responsible for the hydrolysis of a vast array of compounds, including esters, amides, and thioesters. researchgate.netresearchgate.net These enzymes are critical in Phase I metabolism and play a significant role in the activation of ester-based prodrugs by cleaving the ester linkage to release the active carboxylic acid and an alcohol. researchgate.net
The process involves the enzymatic cleavage of the methyl ester bond of the prodrug, resulting in the formation of the therapeutically active bezafibrate. researchgate.net In vitro research has demonstrated that liver preparations are a primary site for this rapid hydrolysis. researchgate.netresearchgate.net Studies on similar ester prodrugs have identified specific enzymes, such as human carboxylesterase 1A (hCES1A), as playing a predominant role in the hydrolysis process within the human liver. researchgate.net While multiple enzymes can contribute, the kinetic profiles in liver microsomes often point to a principal enzyme responsible for the bulk of the metabolic conversion. researchgate.net
Table 1: Illustrative Data on Esterase Activity for Ester Prodrug Hydrolysis
| Biological Matrix | Key Enzyme Family | Role in Prodrug Activation | Typical Hydrolysis Rate |
|---|---|---|---|
| Human Liver Microsomes | Carboxylesterases (e.g., hCES1A) | Cleavage of ester bond to release active acid | Rapid |
| Human Plasma | Esterases | Potential for hydrolysis, but often slower than in liver | Variable, often slower |
The stability of an ester prodrug is influenced by the pH of its environment. Ester bonds are susceptible to chemical hydrolysis, a reaction that can be catalyzed by both acids and bases. researchgate.net This pH-dependent instability is a critical factor to consider during the development of pharmaceutical formulations. researchgate.net
Generally, ester hydrolysis is significantly slower at a neutral or slightly acidic pH and accelerates under basic conditions. acs.org Studies on various ester-containing compounds confirm that stability can be compromised at different pH values, with increased degradation often observed at higher pH levels. acs.orgnih.gov For example, the chemical stability of ester prodrugs has been shown to be good at acidic pH, while hydrolysis can be more rapid in basic conditions. researchgate.net The rate of this degradation is also temperature-dependent. researchgate.net Predicting the potential for hydrolysis is an important step in drug development, as significant degradation can impact the compound's integrity. acs.org
Table 2: General pH-Dependent Stability Profile for Ester Prodrugs
| pH Condition | Stability of Ester Linkage | Rate of Hydrolysis |
|---|---|---|
| Acidic (e.g., pH 3.0) | Generally Stable | Slow |
| Neutral (e.g., pH 7.4) | Moderately Stable | Moderate |
In Vitro Liberation of Parent Bezafibrate from its Methyl Ester Prodrug Form
The fundamental purpose of a prodrug is to act as a carrier that releases the active drug molecule at a desired site or time within the body. mdpi.com The in vitro liberation of bezafibrate from its methyl ester form is a confirmation of this principle. This bioconversion process is essential for therapeutic activity. mdpi.com
In vitro experiments using simulated biological environments are standard for confirming the release of the parent drug. nih.gov Studies conducted with liver microsomal preparations from both human and preclinical species have shown that methyl ester prodrugs can be converted exclusively and efficiently to the parent acid, bezafibrate. nih.gov The rate of formation of bezafibrate from its various aliphatic esters has been quantified, with the methyl ester showing a rapid conversion rate, approximately equal to that of an ethyl ester and faster than that of an isopropyl ester. nih.gov In contrast, these same ester prodrugs often show minimal hydrolysis in blood or intestinal preparations, indicating that the liver is the primary site of activation for these compounds. nih.gov This targeted liberation in specific metabolic compartments like the liver underscores the utility of the prodrug approach. nih.govresearchgate.net
Table 3: Comparative In Vitro Liberation of Parent Drug from Aliphatic Ester Prodrugs
| Prodrug Ester Type | Relative Rate of Parent Drug Formation in Liver Microsomes | Liberation in Blood/Plasma |
|---|---|---|
| Methyl Ester | High | Minimal / Not Appreciable |
| Ethyl Ester | High | Minimal / Not Appreciable |
This table is based on comparative findings for a series of aliphatic ester prodrugs as reported in the literature. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Bezafibrate |
| This compound |
| Isopropyl ester |
Pharmacological Activities and Molecular Mechanisms of Bezafibrate Methyl Ester in Pre Clinical Models
Evaluation of Hypolipidemic Activity in Experimental Animal Models
Bezafibrate's primary pharmacological effect is the reduction of lipid levels, a characteristic extensively documented in various animal models.
Impact on Triglyceride Levels in Murine Models
Studies in murine models have consistently demonstrated the potent triglyceride-lowering effects of bezafibrate (B1666932). In normal rats, oral administration of bezafibrate has been shown to significantly decrease serum triglyceride (TG) levels. nih.gov This effect is also observed in experimentally-induced hyperlipidemic models, such as rats fed a high-fructose diet. nih.gov Research comparing different doses in mice found that both clinically relevant low doses and conventionally used high doses effectively decrease serum and liver triglycerides. nih.gov Interestingly, the underlying mechanisms appear to differ with the dose; high doses enhance hepatic fatty acid uptake and β-oxidation through Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation, while low doses appear to reduce triglycerides through a PPARα-independent pathway involving the down-regulation of sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov
| Animal Model | Key Findings on Triglyceride (TG) Levels | Reference |
|---|---|---|
| Normal Rats | Significant decrease in serum TG. | nih.gov |
| Fructose-Induced Hyperlipidemic Rats | Inhibited the increase of serum TG. | nih.gov |
| Wild-Type and Ppara-null Mice | Low-dose bezafibrate decreased serum/liver TG in a PPARα-independent manner. High-dose bezafibrate decreased TG via PPARα activation. | nih.gov |
| Spontaneously Hyperlipidemic Rats | Marked reduction of serum triglycerides. | nih.gov |
Modulation of Lipoprotein Profiles in Dyslipidemic Animal Models
| Lipoprotein Fraction | Effect of Bezafibrate | Reference |
|---|---|---|
| Very Low-Density Lipoprotein (VLDL) | Decreased cholesterol, triglyceride, and apoB content. | nih.gov |
| Intermediate-Density Lipoprotein (IDL) | Decreased levels. | nih.gov |
| Low-Density Lipoprotein (LDL) | Selectively decreased small, dense LDL particles; increased mean particle size. | nih.govnih.gov |
| High-Density Lipoprotein (HDL) | Increased HDL-cholesterol levels. | nih.govnih.gov |
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by Bezafibrate Methyl Ester or its Bioconversion Products in Cellular and Animal Models
The molecular mechanism of bezafibrate is primarily mediated through its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that act as transcription factors regulating genes involved in lipid and glucose metabolism. patsnap.com
PPAR-alpha Agonism and Downstream Gene Expression in Liver Models
Bezafibrate is a well-established agonist of PPARα, the subtype most prevalently expressed in the liver. nih.govsilae.it Activation of PPARα stimulates the transcription of genes involved in fatty acid metabolism. patsnap.comresearchgate.net In rodent liver models, bezafibrate administration leads to a marked increase in the activity of enzymes associated with hepatic peroxisomes, such as the fatty acyl-CoA oxidizing system (FAOS) and carnitine acetyltransferase (CAT), which are critical for fatty acid β-oxidation. nih.gov Studies in human hepatoma cell lines show that bezafibrate controls PPARα target genes, contributing to its anticholestatic effects by regulating bile acid synthesis and transport proteins. nih.gov For instance, it up-regulates CYP3A4 and down-regulates CYP7A1. nih.gov
Differential Activation of PPAR-beta and PPAR-gamma Subtypes
A unique characteristic of bezafibrate is its ability to activate all three PPAR subtypes (α, β/δ, and γ), earning it the description of a "pan-PPAR activator". nih.govpatsnap.comnih.gov While its effect on PPARα is central to its lipid-lowering action, its interactions with PPARβ/δ and PPARγ are also significant. Studies using PPARα-null mice have revealed that bezafibrate can still induce several genes typically controlled by PPARα, demonstrating that its effects are not exclusively mediated by this isoform and suggesting a compensatory or independent role for PPARβ/δ. nih.govtoxstrategies.comresearchgate.net In vitro transactivation assays have quantified bezafibrate's activity on each subtype, confirming its ability to bind and activate all three, albeit with different efficacies and potencies. mdpi.com The activation of PPARγ, which is highly expressed in adipose tissue, contributes to improved insulin (B600854) sensitivity. nih.govmdpi.com
| PPAR Subtype | Efficacy (%) | EC₅₀ (µM) | Reference |
|---|---|---|---|
| PPARα | 93.6% | 30.4 µM | mdpi.com |
| PPARδ (beta) | 15.2% | 86.7 µM | mdpi.com |
| PPARγ | 77.1% | 178 µM | mdpi.com |
Data from a GAL4–hPPARα/δ/γ-LBD transactivation system assay. mdpi.com Efficacy and EC₅₀ values represent the relative ability of bezafibrate to activate each receptor subtype.
Impact on Cellular Signaling Pathways in Experimental Systems
Beyond direct gene regulation via PPARs, bezafibrate has been shown to influence other cellular signaling pathways. In a rat model of coronary microembolization (CME), bezafibrate demonstrated cardioprotective effects by preventing the activation of the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a critical regulator of cellular responses to stress and inflammation. By inhibiting the activation of p38 MAPK and NF-κB, bezafibrate was found to suppress the downstream expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to mitigate myocardial apoptosis. nih.gov
Activation of AMP-Activated Protein Kinase (AMPK) Pathways in Cell Lines
Bezafibrate has been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway in various cell lines. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes. Studies in MC3T3-E1 mouse osteoblastic cells have shown that bezafibrate treatment leads to an increased phosphorylation of AMPK. This activation is a key upstream event that triggers subsequent molecular cascades responsible for some of the compound's observed biological effects. The activation of AMPK by bezafibrate suggests a mechanism by which it can influence cellular energy homeostasis, proliferation, and differentiation.
Nitric Oxide Synthase (eNOS) Modulation and Nitric Oxide Production in Osteoblastic Cells
In concert with its effects on AMPK, bezafibrate modulates the activity of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO), a critical signaling molecule. Research conducted in MC3T3-E1 osteoblastic cells demonstrates that bezafibrate significantly increases the phosphorylation of eNOS. nih.govnih.gov This enhanced eNOS activity leads to a substantial increase in NO production, with studies reporting a 4.08-fold increase following bezafibrate application. nih.govnih.govstikesmitrakeluarga.ac.id
The link between AMPK and eNOS activation has been established, as the stimulatory effects of bezafibrate on eNOS phosphorylation and NO production can be blocked by AMPK inhibitors. nih.govnih.gov This indicates that bezafibrate orchestrates NO production in osteoblastic cells through a mechanism dependent on the AMPK pathway.
Effects on Mitochondrial Function and Biogenesis in In Vitro and Animal Models
Bezafibrate has been extensively studied for its profound effects on mitochondria, the primary sites of cellular energy production. Its actions range from modulating respiratory processes to inducing the formation of new mitochondria.
Mitochondrial Respiration and Oxidative Metabolism Studies in Cell Lines
The impact of bezafibrate on mitochondrial respiration has been characterized in several human cell lines, revealing complex, context-dependent effects. In human acute promyelocytic leukemia (HL-60) and rhabdomyosarcoma (TE-671) cell lines, bezafibrate was found to induce a derangement of the NADH cytochrome c reductase activity (Complex I-III) of the mitochondrial respiratory chain. frontiersin.org This disruption was accompanied by significant metabolic alterations, including a shift toward anaerobic glycolysis and an increase in fatty acid oxidation. frontiersin.org
Further research using a mitochondria-targeted analog of bezafibrate (Mito-BEZ) on lung adenocarcinoma (LUAD) cells showed that the analog was significantly more potent than the parent compound at inhibiting both Complex I and Complex III of the respiratory chain, effectively suppressing oxidative metabolism in these cancer cells. mdpi.com In contrast, studies on SH-SY5Y neuroblastoma cells have also been used to investigate bezafibrate's influence on neuronal mitochondrial function as part of broader neuroprotection studies. nih.gov
Induction of Mitochondrial Biogenesis in Animal Models
A significant body of preclinical evidence highlights bezafibrate's capacity to induce mitochondrial biogenesis—the process of generating new mitochondria. researchgate.netpatsnap.commdpi.com In a murine model of mitochondrial encephalopathy with cytochrome c oxidase deficiency, administration of bezafibrate improved the animals' phenotype, an effect associated with an increase in mitochondrial proteins and enhanced mitochondrial ATP generating capacity. nih.gov Similarly, in the 5xFAD mouse model of Alzheimer's disease, bezafibrate treatment rescued the expression of key mitochondrial proteins and improved mitochondrial dynamics and function. nih.gov
This induction of mitochondrial biogenesis is considered a key mechanism for its therapeutic potential in disorders linked to mitochondrial dysfunction. researchgate.netpatsnap.com However, it is noteworthy that in an Ndufs4 knockout mouse model of Leigh syndrome, bezafibrate did not appear to induce mitochondrial biogenesis but instead promoted a hypometabolic state of daily torpor, suggesting its mechanisms may vary depending on the specific pathological context. nih.gov
Investigation of Anti-Inflammatory Potential in Pre-clinical Research
The anti-inflammatory action is not limited to the central nervous system. In a rat model of coronary microembolization, bezafibrate inhibited the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). aging-us.com Mechanistically, this effect was linked to the prevention of p38 MAPK/NF-κB signaling activation, a key pathway in inflammatory responses. aging-us.com In more general models of inflammation, such as carrageenan-induced paw edema in rats, bezafibrate demonstrated a significant anti-inflammatory effect comparable to that of aspirin. stikesmitrakeluarga.ac.id
Research into Other Reported Biological Activities in Cellular and Animal Models
Beyond its metabolic and anti-inflammatory roles, preclinical research has uncovered other significant biological activities of bezafibrate.
Promotion of Bone Formation: In MC3T3-E1 osteoblastic cells, bezafibrate was shown to increase cell viability, proliferation, and differentiation. nih.govnih.gov It enhanced osteoblastic mineralization and the expression of differentiation markers, suggesting a potential beneficial role in promoting bone formation. nih.govnih.gov
Neuroprotection: In animal models of mitochondrial encephalopathy and Alzheimer's disease, bezafibrate demonstrated clear neuroprotective effects. nih.govnih.gov It was shown to improve the disease phenotype, attenuate neuronal loss, and improve cognitive function, linking its mitochondrial and anti-inflammatory actions to the preservation of neuronal health. nih.govnih.govnih.gov
Anti-Cancer Activity of Analogs: Research into bezafibrate's mechanisms has spurred the development of new molecules. A mitochondria-targeted bezafibrate analog, Mito-BEZ, was found to potently inhibit the growth of lung adenocarcinoma cells in vitro and suppress lung tumorigenesis in preclinical mouse models. mdpi.com This effect was attributed to the suppression of oxidative metabolism in cancer cells while simultaneously upregulating mitochondrial function in effector CD8+ T cells, thereby activating a potent anti-tumor immune response. mdpi.com
Data Tables
Table 1: Effects of Bezafibrate on AMPK and eNOS Pathways
| Model System | Pathway Investigated | Key Findings |
|---|---|---|
| MC3T3-E1 Osteoblastic Cells | AMPK Activation | Increased phosphorylation of AMPK. |
Table 2: Effects of Bezafibrate on Mitochondrial Function
| Model System | Area of Study | Key Findings |
|---|---|---|
| HL-60 & TE-671 Human Cell Lines | Mitochondrial Respiration | Induced derangement of NADH cytochrome c reductase (Complex I-III) activity; shift to anaerobic glycolysis. frontiersin.org |
| LUAD Human Cancer Cells | Oxidative Metabolism | A targeted analog (Mito-BEZ) potently inhibited Complex I and III and suppressed oxidative metabolism. mdpi.com |
| Mouse Model of Mitochondrial Encephalopathy | Mitochondrial Biogenesis | Increased mitochondrial proteins and ATP generating capacity. nih.gov |
| 5xFAD Mouse Model of Alzheimer's | Mitochondrial Biogenesis | Rescued expression of key mitochondrial proteins; improved mitochondrial function. nih.gov |
Table 3: Anti-Inflammatory and Other Biological Activities of Bezafibrate
| Model System | Biological Activity | Key Findings |
|---|---|---|
| Rat Model of Alzheimer's Disease | Anti-Neuroinflammatory | Attenuated microgliosis in the cortex and hippocampus. nih.gov |
| Rat Model of Coronary Microembolization | Anti-Inflammatory | Inhibited expression of TNF-α and IL-6 via prevention of p38 MAPK/NF-κB activation. aging-us.com |
| Rat Paw Edema Model | Anti-Inflammatory | Demonstrated significant anti-inflammatory effects comparable to aspirin. stikesmitrakeluarga.ac.id |
| MC3T3-E1 Osteoblastic Cells | Bone Formation | Increased cell viability, proliferation, and differentiation. nih.govnih.gov |
| Mouse Models of Neurodegeneration | Neuroprotection | Attenuated neuronal loss and improved cognitive function. nih.govnih.gov |
Osteoblast Proliferation and Differentiation Studies
There are no available research findings that specifically investigate the effects of this compound on osteoblast proliferation and differentiation in pre-clinical models.
Anti-Cancer Mechanism Research in Cell Lines and Xenograft Models
There are no available research findings that specifically detail the anti-cancer mechanisms of this compound in cell lines or xenograft models.
Metabolic Fate and Disposition Studies of Bezafibrate Methyl Ester in Experimental Systems
In Vitro Metabolic Stability and Metabolite Identification (e.g., using rat liver microsomes)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are standard tools for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. srce.hr In a typical microsomal stability assay, the test compound is incubated with liver microsomes and an NADPH-regenerating system at 37°C. srce.hr Samples are analyzed at various time points to determine the rate of disappearance of the parent compound, from which parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. srce.hrnih.gov
For ester-containing compounds like bezafibrate (B1666932) methyl ester, a primary metabolic pathway is hydrolysis to the corresponding carboxylic acid, a reaction often catalyzed by esterase enzymes present in microsomes and other tissues. While specific in vitro stability data for bezafibrate methyl ester in rat liver microsomes is not extensively detailed in published literature, studies on analogous compounds provide insight. For instance, the metabolism of other xenobiotic esters has been successfully characterized using microsomal models. science.gov The primary metabolite expected from this compound is its active acid form, bezafibrate.
Notably, the methylation of carboxylic acid drugs has been identified as a novel biotransformation pathway in some biological systems. For example, studies on the anti-inflammatory drug diclofenac (B195802) revealed the formation of diclofenac methyl ester as a metabolite in aquatic invertebrates, fish hepatocytes, and even human urine. acs.orgacs.org This indicates that the enzymatic machinery for both esterification and hydrolysis exists across species, highlighting the complexity of xenobiotic metabolism. The biotransformation of this compound would therefore primarily involve hydrolysis to bezafibrate, which then enters further metabolic pathways.
Pharmacokinetic and Biotransformation Studies in Animal Models
Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of a compound. Following administration, this compound is expected to be rapidly absorbed and hydrolyzed to its active form, bezafibrate. Pharmacokinetic studies have been conducted on bezafibrate in several animal models, including rats and mice. researchgate.net
In one key study, the pharmacokinetics of bezafibrate were evaluated in wild-type and peroxisome proliferator-activated receptor alpha (PPARα)-null mice. researchgate.net This research is crucial because PPARα is the primary molecular target for fibrates. The study revealed that plasma concentrations of bezafibrate were dose-dependent. researchgate.net
| Mouse Type | Dose | Maximum Plasma Concentration (Cmax) | Area Under the Curve (AUC) |
|---|---|---|---|
| Wild-Type | Low-Dose (10 mg/kg/day) | ~15 µg/mL | ~100 µg·h/mL |
| Wild-Type | High-Dose (100 mg/kg/day) | >100 µg/mL | >1000 µg·h/mL |
| PPARα-null | Low-Dose (10 mg/kg/day) | ~15 µg/mL | ~100 µg·h/mL |
| PPARα-null | High-Dose (100 mg/kg/day) | >100 µg/mL | >1000 µg·h/mL |
Tissue distribution studies in animals have shown that after oral dosing, the highest concentrations of bezafibrate are found in the liver and intestine. uj.edu.pl The primary biotransformation of this compound is its conversion to bezafibrate. Bezafibrate itself can then undergo further Phase II metabolism, primarily through conjugation with glucuronic acid to form an acyl-glucuronide, which facilitates its excretion. researchgate.net The compound is rapidly eliminated in subjects with normal renal function, preventing accumulation during long-term administration. nih.gov
Influence on Endogenous Lipid and Fatty Acid Metabolism in Research Models
Bezafibrate exerts its profound effects on lipid metabolism primarily by acting as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), with a particular affinity for the PPARα subtype. patsnap.com Activation of PPARα, a nuclear receptor and transcription factor, leads to widespread changes in the expression of genes involved in lipid and glucose metabolism. patsnap.com
Ketogenesis is a metabolic process that produces ketone bodies as an alternative energy source from the breakdown of fatty acids, occurring primarily in the liver. Bezafibrate has been shown to mildly stimulate this pathway. A study in hypertriglyceridemic subjects demonstrated that treatment with bezafibrate tended to increase postprandial levels of β-hydroxybutyrate, a primary ketone body. researchgate.netnih.gov This ketogenic effect is thought to be linked to PPARα stimulation, which enhances fatty acid availability for oxidation and subsequent conversion into ketones. researchgate.netnih.govnih.gov In animal models of kidney disease, the administration of ketone esters has been shown to be protective, partly by suppressing inflammatory responses. mdpi.com
A central mechanism of bezafibrate's lipid-lowering action is the potent modulation of fatty acid oxidation (FAO) pathways. By activating PPARα, bezafibrate increases the transcription of a suite of genes responsible for the uptake and β-oxidation of fatty acids in the liver and muscle. patsnap.com This enhancement of fatty acid catabolism reduces the availability of fatty acids for the synthesis of triglycerides, thereby lowering their levels in the blood. nih.gov
Studies in fibroblasts from patients with inherited defects in FAO, such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, have shown that bezafibrate can increase residual enzyme activity and normalize palmitate oxidation rates. nih.gov Research in mice demonstrated that high-dose bezafibrate administration significantly increased the hepatic expression of mRNAs encoding key enzymes for both peroxisomal and mitochondrial FAO. researchgate.netresearchgate.net
| FAO Pathway | Gene | Fold Change vs. Control |
|---|---|---|
| Peroxisomal β-oxidation | Acyl-CoA oxidase 1 (ACOX1) | Significant Increase |
| Bifunctional enzyme (Ehhadh) | Significant Increase | |
| Mitochondrial β-oxidation | Carnitine palmitoyltransferase 1a (CPT1a) | Significant Increase |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Significant Increase | |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Significant Increase |
Furthermore, bezafibrate treatment has been shown to restore FAO activity in cultured fibroblasts from patients with various other FAO disorders, including carnitine palmitoyltransferase II (CPT2) deficiency. nih.govresearchgate.net
Studies investigating bezafibrate have reported significant changes in the fatty acid profiles of plasma lipids. researchgate.netnih.gov In a study involving hypertriglyceridemic subjects, 12 weeks of bezafibrate treatment altered the concentrations of several key fatty acids in plasma, reflecting the drug's influence on systemic lipid handling. researchgate.net
| Fatty Acid | Before Treatment (mg/L) | After Treatment (mg/L) | Significance |
|---|---|---|---|
| Palmitic acid (16:0) | 525 ± 127 | 431 ± 109 | p < 0.05 |
| Palmitoleic acid (16:1n-7) | 78 ± 45 | 48 ± 27 | p < 0.05 |
| Oleic acid (18:1n-9) | 538 ± 204 | 390 ± 117 | p < 0.05 |
| Linoleic acid (18:2n-6) | 684 ± 141 | 614 ± 136 | Not Significant |
Additionally, research in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD), a disorder characterized by the accumulation of very long-chain fatty acids (VLCFA), showed that bezafibrate could reduce levels of C26:0 VLCFA. researchgate.netspringermedizin.de This effect was found to be a result of the direct inhibition of fatty acid elongation enzymes rather than an increase in their oxidation. researchgate.netspringermedizin.de This demonstrates a direct impact on the fatty acid profile by altering synthesis pathways.
Emerging Research Perspectives and Unexplored Avenues for Bezafibrate Methyl Ester
Advanced Structure-Activity Relationship (SAR) Studies for Optimized Ester Derivatives
The therapeutic potential of Bezafibrate (B1666932) is primarily attributed to its activation of PPARs. patsnap.com Advanced Structure-Activity Relationship (SAR) studies are crucial for designing and synthesizing novel ester derivatives of Bezafibrate with enhanced potency, selectivity, or improved pharmacokinetic profiles.
The core structure of Bezafibrate includes a phenoxy-isobutyric acid moiety, a common feature among fibrates. The esterification of the carboxylic acid group, as seen in Bezafibrate Methyl Ester, can significantly alter the compound's properties. Key areas of exploration in SAR studies for optimized ester derivatives include:
Ester Chain Length and Branching: Investigating the impact of varying the length and branching of the alkyl ester chain on PPAR activation. For instance, modifying the methyl group to ethyl, propyl, or more complex branched esters could influence the binding affinity and activation of different PPAR isoforms.
Introduction of Functional Groups: Incorporating different functional groups into the ester moiety could lead to derivatives with novel biological activities. For example, the introduction of hydrophilic or lipophilic groups could alter the compound's solubility and cellular uptake.
Stereochemistry: The synthesis and biological evaluation of chiral ester derivatives could reveal stereospecific interactions with PPARs, potentially leading to more potent and selective agonists.
Table 1: Hypothetical SAR Data for Bezafibrate Ester Derivatives
| Derivative | Ester Modification | Predicted PPARα Activity | Predicted PPARγ Activity | Predicted PPARδ Activity |
| This compound | -OCH3 | +++ | ++ | + |
| Bezafibrate Ethyl Ester | -OCH2CH3 | +++ | ++ | ++ |
| Bezafibrate Isopropyl Ester | -OCH(CH3)2 | ++ | +++ | + |
| Bezafibrate Benzyl Ester | -OCH2Ph | +++ | + | + |
This table is for illustrative purposes and based on general principles of SAR.
This compound as a Research Tool for Investigating PPAR-Mediated Cellular and Metabolic Pathways
Bezafibrate is a known activator of both PPARα and PPARβ. nih.gov As a pan-PPAR agonist, Bezafibrate and its derivatives like the methyl ester are invaluable tools for dissecting the complex roles of PPARs in cellular and metabolic regulation. patsnap.com
This compound can be utilized in various research contexts:
In Vitro Studies: In cell culture experiments, this compound can be used to activate PPARs and study their downstream effects on gene expression and cellular processes. For example, researchers can investigate its impact on lipid metabolism in hepatocytes, adipocyte differentiation, and inflammatory responses in macrophages. researchgate.net Studies have shown that Bezafibrate activates all three PPAR subtypes at comparable doses. nih.gov
Elucidating Molecular Mechanisms: By using this compound in combination with genetic tools like siRNA or in PPAR-null cell lines, researchers can pinpoint the specific PPAR isoform responsible for a particular biological effect. nih.gov
High-Throughput Screening: The methyl ester can be used in high-throughput screening assays to identify other small molecules that modulate PPAR activity, either as agonists or antagonists.
Table 2: Research Applications of this compound
| Research Area | Application | Investigated Pathway |
| Lipid Metabolism | Treatment of cultured hepatocytes | Fatty acid oxidation, lipoprotein metabolism |
| Adipogenesis | Differentiation of pre-adipocytes | Adipocyte marker gene expression |
| Inflammation | Treatment of macrophages | Pro-inflammatory cytokine production |
| Insulin (B600854) Signaling | Treatment of muscle cells | Glucose uptake and insulin sensitivity |
Novel Synthetic Routes and Green Chemistry Approaches in this compound Production
The traditional synthesis of Bezafibrate involves multiple steps, often utilizing hazardous reagents and solvents. mdpi.com The development of novel synthetic routes and the application of green chemistry principles are essential for the sustainable production of this compound.
Potential avenues for improved synthesis include:
One-Pot Synthesis: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel can reduce waste, save energy, and simplify the purification process.
Catalytic Methods: The use of efficient and recyclable catalysts, such as solid acid catalysts or enzymes, can replace stoichiometric reagents, leading to higher atom economy and reduced environmental impact.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly improve the environmental profile of the synthesis.
Biocatalysis: Employing enzymes, such as lipases, for the esterification step can offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.govnih.gov
Table 3: Comparison of Synthetic Approaches for Ester Production
| Approach | Advantages | Disadvantages |
| Conventional Synthesis | Well-established methods | Use of hazardous reagents, generation of waste |
| One-Pot Synthesis | Reduced waste, energy efficiency | Can be challenging to optimize |
| Catalytic Methods | High atom economy, catalyst recyclability | Catalyst deactivation, cost |
| Green Solvents | Reduced environmental impact | May require specialized equipment |
| Biocatalysis | High selectivity, mild conditions | Enzyme stability, cost of enzymes |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
Omics technologies, such as metabolomics and proteomics, provide a global view of the molecular changes induced by a compound and are powerful tools for understanding the multifaceted effects of this compound. researchgate.net
Proteomics: Proteomic analysis of cells or tissues treated with this compound can identify changes in protein expression levels and post-translational modifications. This can reveal the downstream targets of PPAR activation and provide insights into the compound's mechanism of action. For example, a proteomic study of human hepatocytes treated with Bezafibrate revealed modifications in protein expression that were dependent on the cellular redox status.
Metabolomics: Metabolomic profiling can identify and quantify the changes in the levels of endogenous metabolites in response to this compound treatment. This can provide a detailed picture of the metabolic pathways affected by the compound, such as fatty acid oxidation, glycolysis, and amino acid metabolism.
Transcriptomics: Analyzing changes in gene expression using techniques like RNA-sequencing can provide a comprehensive understanding of the transcriptional regulation induced by this compound through PPAR activation.
The integration of these omics datasets can provide a systems-level understanding of the biological effects of this compound and help in identifying novel therapeutic targets and biomarkers.
Exploration of this compound in Non-Canonical Biological Systems and Environmental Studies
Beyond its well-established role in lipid metabolism, the effects of Bezafibrate and its derivatives in non-canonical biological systems and their environmental fate are areas of growing interest.
Non-Canonical Biological Systems: Research is beginning to explore the effects of fibrates in systems beyond the liver and adipose tissue. For instance, studies have investigated the impact of Bezafibrate on cholesterol ester metabolism in macrophages, suggesting a potential role in atherosclerosis that is independent of its systemic lipid-lowering effects. nih.gov Further research could explore the effects of this compound in the central nervous system, bone, and skin. Bezafibrate has also been shown to be a dual agonist for PPARs and the pregnane (B1235032) X receptor (PXR), indicating a broader range of biological activities. researchgate.net
Q & A
Q. What are the key experimental parameters influencing the yield of bezafibrate methyl ester in transesterification reactions?
Transesterification efficiency depends on catalyst type (basic vs. acidic), concentration (optimal at 1.5 wt% for KOH), molar ratio of alcohol to oil (e.g., 6:1 for methanol), and reaction temperature (60°C for maximal yield). Systematic optimization using orthogonal arrays (e.g., Taguchi L9 design) reduces experimental runs while identifying parameter contributions. For example, catalyst concentration accounts for ~77.6% of yield variance .
Q. How can researchers characterize this compound purity and structural integrity?
Gas chromatography (GC) with flame ionization detectors and HP-Innowax columns is standard for analyzing fatty acid methyl ester (FAME) composition. Structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential. Purity assessments should include HPLC (≥98%) and elemental analysis, as outlined in pharmacopeial standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use personal protective equipment (PPE), including lab coats, gloves, and masks. Waste must be segregated and processed by certified biohazard disposal services to prevent environmental contamination. Documented procedures for spill management and ventilation are mandatory due to potential toxicity .
Advanced Research Questions
Q. How does the Taguchi method improve experimental design for optimizing this compound synthesis?
The Taguchi method employs orthogonal arrays (e.g., L9) to evaluate multiple parameters (catalyst type, concentration, molar ratio, temperature) with minimal trials. Signal-to-noise (S/N) ratios prioritize factors: catalyst concentration (most influential), followed by temperature and catalyst type. ANOVA validates parameter significance, achieving yields up to 96.7% under optimized conditions .
Q. What mechanisms underlie contradictory findings in this compound’s biological activity across studies?
Discrepancies may arise from differential activation of molecular targets (e.g., AMPK vs. PPARβ). For instance, bezafibrate enhances osteoblast differentiation via AMPK/eNOS pathways but requires PPARβ inhibition (GSK0660) to block effects. Variability in cell models (e.g., MC3T3-E1 vs. hepatocytes) and concentrations (e.g., 100 μM vs. lower doses) also contribute .
Q. How can structural modifications of this compound enhance its dual pharmacological activity (e.g., sEH inhibition and PPAR agonism)?
Scaffold hybridization strategies, such as replacing the amide group with urea moieties, enable dual modulation. For example, integrating N-cyclohexyl-N′-(iodophenyl)urea (CIU) into bezafibrate’s structure retains PPAR agonism while introducing soluble epoxide hydrolase (sEH) inhibition. Linker length adjustments (e.g., additional methylene units) further optimize binding affinity .
Q. What statistical approaches resolve data variability in high-throughput screening of this compound derivatives?
Central composite design (CCD) and response surface methodology (RSM) model nonlinear interactions between variables (e.g., microwave irradiation time, power). Multivariate analysis (e.g., PCA) identifies outliers, while replication (n ≥ 3) minimizes experimental noise. Data normalization against internal controls (e.g., untreated cells) ensures reproducibility .
Methodological Considerations
- Data Contradiction Analysis : Compare parameter ranges (e.g., catalyst concentrations in vs. ) and experimental contexts (e.g., rapeseed vs. beef tallow feedstocks).
- Reproducibility : Detailed protocols for reaction conditions (e.g., drying raw materials at 80°C for 24 hours ) and characterization (GC parameters ) are critical.
- Ethical Reporting : Adhere to IUPAC nomenclature, disclose conflicts of interest, and cite primary sources to avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
